molecular formula C15H11BrF3NO B215681 2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo B215681
Peso molecular: 358.15 g/mol
Clave InChI: YOMWLPJTQRHOCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as BPTF inhibitor, is a chemical compound that is used in scientific research for its ability to inhibit the activity of the protein BPTF. This protein is known to play a key role in the regulation of gene expression, and its inhibition has been shown to have potential therapeutic applications in cancer treatment.

Mecanismo De Acción

BPTF inhibitor works by binding to the bromodomain of the BPTF protein, which is responsible for its activity in regulating gene expression. By inhibiting the activity of BPTF, the inhibitor disrupts the normal functioning of cancer cells, leading to cell death and inhibition of tumor growth.
Biochemical and physiological effects:
BPTF inhibitor has been shown to have several biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, further research is needed to fully understand the effects of BPTF inhibitor on normal cells and tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using BPTF inhibitor in lab experiments include its specificity for the BPTF protein, its ability to inhibit tumor growth and induce apoptosis in cancer cells, and its potential for combination therapy with chemotherapy and radiation therapy. However, the limitations of using BPTF inhibitor include its potential toxicity to normal cells and tissues, its limited solubility in aqueous solutions, and the need for further research to fully understand its effects.

Direcciones Futuras

There are several future directions for research on BPTF inhibitor, including the development of more potent and selective inhibitors, the optimization of its pharmacokinetic properties, and the identification of biomarkers that can predict response to treatment. Additionally, further research is needed to fully understand the effects of BPTF inhibitor on normal cells and tissues, and to explore its potential for combination therapy with other cancer treatments. Overall, BPTF inhibitor has the potential to be a valuable tool in the fight against cancer, and further research is needed to fully realize its therapeutic potential.

Aplicaciones Científicas De Investigación

BPTF inhibitor has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. The protein BPTF is known to be overexpressed in several types of cancer, and its inhibition has been shown to inhibit tumor growth and induce apoptosis in cancer cells. BPTF inhibitor has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propiedades

Nombre del producto

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Fórmula molecular

C15H11BrF3NO

Peso molecular

358.15 g/mol

Nombre IUPAC

2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H11BrF3NO/c16-12-6-4-10(5-7-12)8-14(21)20-13-3-1-2-11(9-13)15(17,18)19/h1-7,9H,8H2,(H,20,21)

Clave InChI

YOMWLPJTQRHOCP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(F)(F)F

SMILES canónico

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Br)C(F)(F)F

Origen del producto

United States

Synthesis routes and methods

Procedure details

Dissolve 4-bromophenylacetic acid (10.00 g, 46.50 mmol), diisopropylethylamine (12.02 g, 16.20 mL, 93.00 mmol) and 1,1′-carbonyldiimidazole (8.29 g, 51.15 mmol) in tetrahydrofuran (200 mL) at room temperature. Stir the contents under nitrogen for one hour. Add m-trifluoromethylaniline (15.00 g, 93.00 mmol) and stir the reaction overnight at room temperature. Concentrate the reaction to near dryness, dissolve in dichloromethane (250 mL) and extract with 2 N NaOH (200 mL), water (100 mL) and 1 N HCl (2×200 mL). Wash the organic layer with saturated aqueous saturated sodium chloride (100 mL), dry over MgSO4, filter and concentrate. Dry load the material onto silica (100 g) and chromatograph on silica using dichloromethane as eluent to yield the product (13.00 g, 78.1%). MS(ES), m/z 356/358 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
78.1%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.